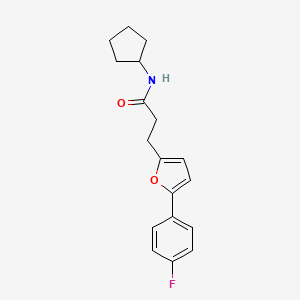

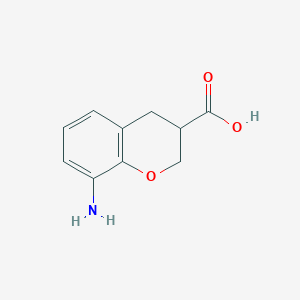

![molecular formula C19H18N4O4S B2407679 N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide CAS No. 903351-45-1](/img/structure/B2407679.png)

N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide, also known as N-Acetylsulfamethoxypyridazine, is a chemical compound with the molecular formula C13H14N4O4S . It has a molecular weight of 322.34 g/mol .

Synthesis Analysis

The specific synthesis path for this compound is not available in the retrieved data .Scientific Research Applications

Antibacterial and Antimicrobial Applications

- A study by Abdel‐Hafez et al. (2018) synthesized a derivative of N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide and found it to have potent antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (Abdel‐Hafez, 2018).

- Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs showing inhibition activity against HCT 116 cancer cell line and antimicrobial activities (Kumar, 2019).

- Gein et al. (2019) reported the synthesis of 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides with significant analgesic, anti-inflammatory, and antimicrobial activities (Gein, 2019).

Anticancer and Biological Activity

- Maruyama et al. (2012) prepared a series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety showing potential as β3-adrenergic receptor agonists, which could be beneficial in treating obesity and type 2 diabetes, and exhibited significant hypoglycemic activity in rodent models of diabetes (Maruyama, 2012).

- Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives showing significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (Chaudhari, 2020).

- Wang et al. (2015) modified N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea, resulting in compounds with potent antiproliferative activities and reduced toxicity, suggesting potential as effective anticancer agents (Wang, 2015).

Mechanism of Action

Safety and Hazards

The compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . Other safety precautions include avoiding contact during pregnancy/while nursing, and using personal protective equipment as required .

Properties

IUPAC Name |

N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-13(24)20-15-6-8-17(9-7-15)28(25,26)23-16-5-3-4-14(12-16)18-10-11-19(27-2)22-21-18/h3-12,23H,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHLVDDGGXDUMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

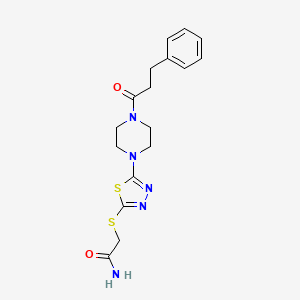

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2407600.png)

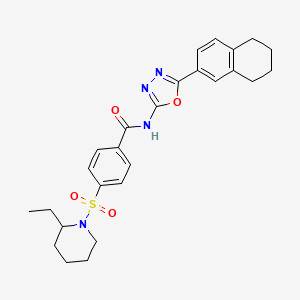

![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)

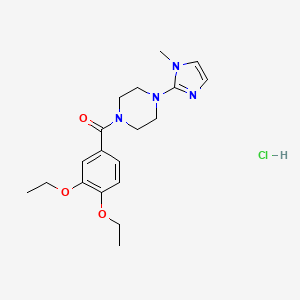

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2407614.png)

![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2407616.png)

![tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B2407617.png)

![4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2407618.png)